N-Butyl-o-toluenesulphonamide
Description
Properties
IUPAC Name |
N-butyl-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-3-4-9-12-15(13,14)11-8-6-5-7-10(11)2/h5-8,12H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHYNHDKSANFJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=CC=C1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40991827 | |
| Record name | N-Butyl-2-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40991827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.33 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71436-88-9 | |
| Record name | N-Butyl-2-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71436-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Butyl-o-toluenesulphonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071436889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Butyl-2-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40991827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-butyl-o-toluenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Mechanistic Investigations of N Butyl O Toluenesulphonamide
Classical Approaches to Sulfonamide Synthesis Applicable to N-Butyl-o-toluenesulphonamide Precursors
The traditional methods for preparing sulfonamides have laid the groundwork for more advanced strategies. These approaches are characterized by their directness, though they may have limitations regarding substrate scope and reaction conditions.
Reactions Involving o-Toluenesulfonyl Chlorides with Butylamine Derivatives
The most conventional and widely practiced method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. vedantu.comsemanticscholar.org In the context of this compound, this would involve the reaction of o-toluenesulfonyl chloride with butylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. vedantu.com
The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond. The presence of an excess of a base, such as aqueous potassium hydroxide, facilitates the reaction. vedantu.com While this method is straightforward, the handling of sulfonyl chlorides can be challenging due to their moisture sensitivity and potential toxicity. rsc.org
| Reactants | Reagents/Catalysts | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|---|
| o-Toluenesulfonyl chloride, Butylamine | Base (e.g., KOH, Pyridine) | - | - | This compound | vedantu.com |
| p-Toluenesulfonyl chloride, Diethylamine (B46881) | - | - | - | N,N-Diethyl-p-toluenesulfonamide | sarthaks.comshaalaa.com |
| p-Toluenesulfonyl chloride, Aniline (B41778) | - | - | Room Temp | N-Phenyl-p-toluenesulfonamide | semanticscholar.org |
Synthesis from Sulfinate Salts and Amines
An alternative classical approach involves the use of sulfinate salts as precursors. researchgate.netnih.gov Sulfinate salts are generally stable, crystalline solids and are considered more environmentally friendly than their sulfonyl chloride counterparts. rsc.org The synthesis of sulfonamides from sulfinate salts and amines can be achieved through various methods, often involving an oxidizing agent or a catalyst. nih.gov
One such method involves the use of iodine-mediated reactions. For example, ammonium (B1175870) iodide can mediate the reaction between sodium sulfinates and amines to produce sulfonamides in good yields. nih.gov A proposed mechanism suggests the in-situ formation of a sulfonyl iodide intermediate, which then reacts with the amine to form the sulfonamide. nih.gov
Another approach utilizes hypervalent iodine reagents to facilitate the transfer of sulfonyl groups from sulfinate salts to amines and anilines. researchgate.net This metal-free sulfonylation reaction proceeds under mild conditions. researchgate.net The reaction involves the in-situ generation of a sulfonyl-containing benziodoxolone from a chlorobenziodoxolone and a sulfinate salt, which then reacts with the amine. researchgate.net
Modern and Advanced Synthetic Strategies for this compound and Related Sulfonamides
Recent advancements in synthetic chemistry have led to the development of more efficient, versatile, and environmentally benign methods for sulfonamide synthesis. These modern strategies often employ catalysis and novel reaction pathways.
Metal-Catalyzed C-N Cross-Coupling Reactions (e.g., Copper, Palladium, Nickel Catalysis)
Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds, including the synthesis of sulfonamides.
Copper-catalyzed approaches have been reported for the synthesis of sulfonamides from aryl boronic acids, amines, and a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). nih.gov
Palladium-catalyzed sulfonamidation of aryl nonafluorobutanesulfonates has been achieved using a specific biaryl phosphine (B1218219) ligand (t-BuXPhos) and potassium phosphate (B84403) in tert-amyl alcohol. organic-chemistry.org
Nickel-catalyzed methods have also been developed. A photosensitized nickel catalysis approach enables the C-N bond formation between sulfonamides and aryl electrophiles, offering a broad scope for N-aryl and N-heteroaryl sulfonamide synthesis. princeton.edu Mechanistic studies suggest that the reaction may proceed through an energy-transfer mechanism involving a triplet excited Ni(II) complex. princeton.edu
Furthermore, manganese-catalyzed N-alkylation of sulfonamides using alcohols has been demonstrated as an efficient method. acs.orgacs.org This "borrowing hydrogen" approach utilizes a well-defined Mn(I) PNP pincer precatalyst and allows for the mono-N-alkylation of a wide range of sulfonamides with benzylic and primary aliphatic alcohols in excellent yields. acs.orgacs.org
| Catalyst Type | Reactants | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Copper | Aryl boronic acids, Amines, DABSO | - | Aryl sulfonamides | nih.gov |
| Palladium | Aryl nonaflates, Sulfonamides | t-BuXPhos, K3PO4, tert-amyl alcohol | Aryl sulfonamides | organic-chemistry.org |
| Nickel | Aryl halides, Sulfonamides | Photosensitizer, Light | N-Aryl/N-Heteroaryl sulfonamides | princeton.edu |
| Manganese | Sulfonamides, Alcohols | Mn(I) PNP pincer precatalyst | N-Alkyl sulfonamides | acs.orgacs.org |
Electrochemical Syntheses of Sulfonamides
Electrochemical methods offer a green and efficient alternative for sulfonamide synthesis, often avoiding the need for harsh reagents and catalysts. nih.govcardiff.ac.uk
One such method involves the direct dehydrogenative electrochemical synthesis of sulfonamides from (hetero)arenes, sulfur dioxide, and amines. nih.gov This process utilizes the inherent reactivity of the arene, which is anodically oxidized to trigger the reaction with an amidosulfinate intermediate. nih.gov Boron-doped diamond (BDD) electrodes have been shown to be effective for this transformation. nih.gov
Another electrochemical approach is the oxidative coupling of thiols and amines. nih.govcardiff.ac.ukacs.org This method is driven by electricity and can be performed rapidly without the need for sacrificial reagents or catalysts. nih.govcardiff.ac.uk The reaction proceeds through the anodic oxidation of the thiol to a disulfide, followed by the oxidation of the amine to a radical cation, which then reacts with the disulfide to form the sulfonamide. acs.org
The electrochemical oxidation of sodium aryl sulfinates in the presence of amines also provides a route to sulfonamides. rsc.org This method utilizes a graphite (B72142) powder macroelectrode and an aqueous electrolyte. rsc.org
Oxidative Coupling Approaches (e.g., Thiols and Amines)
Oxidative coupling reactions provide a direct route to sulfonamides from readily available starting materials like thiols and amines. rsc.org These methods streamline the synthesis by avoiding pre-functionalization steps. rsc.org
The direct oxidative coupling of thiols and amines can be achieved using various oxidizing systems. For instance, the combination of dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr) can be used for the oxidative functionalization of thiols to form sulfonyl derivatives, including sulfonamides. nih.gov
Electrochemical oxidative coupling, as mentioned previously, is a prominent example of this strategy. nih.govcardiff.ac.ukacs.org The reaction mechanism involves the formation of a disulfide intermediate, followed by reaction with an aminium radical cation. acs.orgrsc.org
Mechanochemical Synthesis Techniques for Sulfonamide Formation
Mechanochemical synthesis, an approach that utilizes mechanical energy to induce chemical reactions, is gaining traction as a sustainable alternative to traditional solvent-based methods. nih.gov This technique, often performed in a ball mill, offers benefits such as reduced solvent waste, lower energy consumption, and in some cases, unique reactivity. nih.govnih.gov While specific studies on the mechanochemical synthesis of this compound are not extensively documented, the principles can be extrapolated from research on similar compounds.
A plausible mechanochemical route for this compound would involve the milling of o-toluenesulfonamide (B73098) with a butylating agent, such as n-butyl halide, in the presence of a base. The mechanical forces would facilitate the intimate mixing of reactants and provide the energy required for the nucleophilic substitution reaction.
Table 1: Comparison of Mechanochemical N-Alkylation Reactions
| Reactants | Product Type | Conditions | Yield | Reference |
| Imide + Alkyl Halide | N-Alkyl Imide | Ball Milling, Solvent-Free | Good | beilstein-journals.org |
| (S)-γ-hydroxymethyl-γ-butyrolactone + Primary/Secondary Amine | N-Alkyl Sulfated Compound | Ball Milling, One-Pot | 69-79% | researchgate.net |
| Norbornene endo-succinimide + 1,3-dibromopropane | N-Alkylated Imide | Ball Milling | High | beilstein-journals.org |
This table is generated based on data for similar compound classes to illustrate the potential of mechanochemical synthesis.
Mechanistic Elucidation of this compound Formation
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. The formation of this compound can proceed through various pathways, depending on the starting materials and reaction conditions.
Proposed Reaction Pathways and Intermediates
The most conventional pathway to N-alkylsulfonamides is the reaction of a sulfonyl chloride with a primary amine. In the case of this compound, this would involve the reaction of o-toluenesulfonyl chloride with n-butylamine. The mechanism is a nucleophilic acyl substitution where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the sulfonamide N-S bond.
An alternative approach involves the reaction of anhydrous p-toluenesulfonic acid with a primary amine in the presence of a catalyst and a molecular sieve to remove the water byproduct. google.com This method avoids the use of sulfonyl chlorides. A proposed pathway for this reaction involves the activation of the sulfonic acid by the catalyst, followed by nucleophilic attack by the amine.
A more recent method for the synthesis of primary sulfonamides utilizes the sulfinylamine reagent N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). acs.orgorganic-chemistry.org While this produces a primary sulfonamide, the subsequent N-alkylation would be required to form this compound. The proposed mechanism for the initial sulfonamide formation involves the addition of an organometallic reagent to t-BuONSO to form a sulfinamide intermediate. This intermediate then rearranges to a sulfonimidate ester anion, which upon workup yields the primary sulfonamide. acs.orgorganic-chemistry.org
Table 2: Key Intermediates in Sulfonamide Formation
| Pathway | Key Intermediate(s) | Precursors | Product Type |
| Sulfonyl Chloride Route | Tetrahedral Intermediate | Sulfonyl Chloride + Amine | N-Alkylsulfonamide |
| Sulfonic Acid Route | Activated Sulfonic Acid | Sulfonic Acid + Amine | N-Alkylsulfonamide |
| Sulfinylamine Route | Sulfinamide, Sulfonimidate Ester Anion | Organometallic + t-BuONSO | Primary Sulfonamide |
Radical Pathways in Sulfonamide Synthesis
While ionic pathways are more common for sulfonamide synthesis, radical mechanisms have also been explored. The reaction of p-toluenesulfonamide (B41071) with compounds capable of forming intermediate cations, such as the reaction with cycloalkenes in the presence of t-butyl hypochlorite, suggests the potential involvement of radical species. core.ac.uk
In some advanced synthetic methods, sulfonyl radicals are generated in situ and utilized in cyclization reactions to form sulfonamides. organic-chemistry.org These methods, however, are typically employed for the synthesis of more complex, cyclic sulfonamide structures.
A potential, though less conventional, radical pathway for the formation of the S-N bond could involve the reaction of a sulfonyl radical with an amine radical. However, controlling the generation and selective reaction of these radical species presents a significant synthetic challenge. The formation of a sulfinyl nitrene intermediate, a species with radical-like character, has been proposed in some sulfonamide syntheses. acs.org
Role of N-X Bonds in Sulfonamide Reactivity and Synthesis
The nature of the bonds to the nitrogen atom in the sulfonamide group plays a critical role in its reactivity and in the synthesis of this compound.
In the starting amine (n-butylamine), the N-H bonds are crucial. The nitrogen atom's lone pair of electrons makes the amine nucleophilic. In many synthetic routes, one of the N-H protons is removed by a base to increase the nucleophilicity of the amine, facilitating its attack on the electrophilic sulfur center of the sulfonylating agent.
Once the sulfonamide is formed, the N-H bond in a primary or secondary sulfonamide is acidic. The p-toluenesulfonamide nitrogen can be deprotonated by a strong base to form a sulfonamide anion. patsnap.com This anion is a potent nucleophile and can participate in further reactions, such as alkylation, to produce N-substituted sulfonamides.
The N-S bond itself is a key feature of the sulfonamide functional group. Its formation is the central event in the synthesis. The electron-withdrawing nature of the sulfonyl group influences the properties of the N-H bond, making the proton more acidic than in a typical amine. This property is exploited in various synthetic transformations where the sulfonamide group acts as a protecting group for amines.
Advanced Spectroscopic Characterization and Structural Elucidation of N Butyl O Toluenesulphonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of molecular structure. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁵N NMR spectra, the precise connectivity and chemical environment of each atom in N-Butyl-o-toluenesulphonamide can be elucidated.
¹H, ¹³C, and ¹⁵N NMR Applications
While specific experimental spectra for this compound are not readily found, the expected signals can be predicted based on data from its isomer, N-Butyl-p-toluenesulphonamide. chemicalbook.comnih.gov The primary difference would appear in the aromatic region of the spectra due to the ortho- versus para-substitution pattern.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, distinct signals are expected for the butyl chain protons, the aromatic ring protons, the methyl group protons, and the sulfonamide N-H proton. The N-H proton signal is often broad and its chemical shift can be sensitive to solvent and concentration due to hydrogen bonding. nih.gov A significant downfield shift of the sulfonamide hydrogen resonance is typical, resulting from its proximity to the electron-withdrawing sulfonyl group and its involvement in hydrogen bonding. nih.gov
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments. For this compound, eleven distinct carbon signals are expected. The chemical shifts are influenced by the electronegativity of adjacent atoms (O, N, S) and the aromatic system.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on data from N-Butyl-p-toluenesulphonamide)
| Assignment | Structure Fragment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Butyl-CH₃ | -CH₂-CH₂-CH₂-CH₃ | Triplet, ~0.8-0.9 | ~13-14 |
| Butyl-CH₂ | -CH₂-CH₂-CH₂ -CH₃ | Sextet, ~1.3-1.4 | ~19-20 |
| Butyl-CH₂ | -CH₂ -CH₂-CH₂-CH₃ | Quintet, ~1.4-1.5 | ~31-32 |
| N-CH₂ | -NH-CH₂ -CH₂-CH₂-CH₃ | Triplet, ~2.9-3.0 | ~42-43 |
| Aromatic-CH₃ | Ar-CH₃ | Singlet, ~2.4-2.5 | ~21-22 |
| Aromatic-CH | Ar -H | Multiplet, ~7.3-7.9 | ~126-144 |
| Sulfonamide-NH | -SO₂-NH - | Broad Singlet/Triplet, ~4.8-5.2 | N/A |
Note: Data is illustrative and based on the known p-isomer. The aromatic region for the o-isomer would show a more complex multiplet pattern.
¹⁵N NMR Spectroscopy
¹⁵N NMR spectroscopy, though less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atom. researchgate.net The chemical shift of the sulfonamide nitrogen in this compound would be expected in the typical range for sulfonamides. science-and-fun.de Techniques like Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) can correlate the ¹⁵N nucleus with nearby protons, aiding in definitive assignments. rsc.orgnih.gov The ¹⁵N chemical shift is particularly sensitive to protonation and hydrogen bonding, making it a valuable probe for studying intermolecular interactions. researchgate.net
Variable-Temperature NMR for Conformational Analysis
The sulfonamide group is not planar, and rotation around the S-N and C-S bonds can lead to different stable conformations (rotamers). mdpi.com Variable-temperature (VT) NMR spectroscopy is a powerful technique used to study these dynamic processes. nih.gov By recording spectra at different temperatures, it is possible to observe changes in the appearance of NMR signals.
At low temperatures, where the rate of exchange between conformers is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature is raised, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and finally sharpen into an averaged signal at high temperatures. Analysis of the coalescence temperature and the signal separation can be used to calculate the energy barrier to rotation. For a related compound, N,N-bis(2-hydroxyethyl)acetamide, VT-NMR was used to determine the free energy barrier for rotation around the amide bond. A similar approach could be applied to this compound to quantify the rotational barrier around the S-N bond.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, providing a molecular fingerprint.
Assignment of Fundamental Vibrational Modes
The IR and Raman spectra of this compound are expected to show characteristic bands for the sulfonyl (SO₂), N-H, C-H, and aromatic C=C bonds. While a specific, fully assigned spectrum for the ortho-isomer is not available, assignments can be made based on well-established group frequencies and data from analogous compounds like N-butylbenzenesulfonamide (B124962). nist.gov
Table 2: Expected Fundamental Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| N-H Stretch | Sulfonamide (N-H) | ~3300-3200 | Position is sensitive to hydrogen bonding; may be broad. |
| C-H Stretch (Aromatic) | Ar-H | ~3100-3000 | |
| C-H Stretch (Aliphatic) | Butyl & Methyl (C-H) | ~2960-2850 | |
| Asymmetric SO₂ Stretch | Sulfonyl (S=O) | ~1350-1315 | Strong intensity in IR. |
| Symmetric SO₂ Stretch | Sulfonyl (S=O) | ~1170-1150 | Strong intensity in IR. |
| S-N Stretch | Sulfonamide (S-N) | ~930 | As identified in related sulfonamides. nih.gov |
| C=C Stretch | Aromatic Ring | ~1600-1450 | Multiple bands expected. |
Raman spectroscopy provides complementary information. researchgate.net While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Symmetrical vibrations, like the symmetric SO₂ stretch, often give strong Raman signals.
Analysis of Hydrogen Bonding Interactions
Hydrogen bonding plays a critical role in the supramolecular structure of sulfonamides. nih.gov The sulfonamide N-H group acts as a hydrogen bond donor, while the electronegative oxygen atoms of the sulfonyl group (S=O) are effective hydrogen bond acceptors. This leads to the formation of intermolecular N-H···O=S hydrogen bonds, which can create dimers or larger polymeric chains in the solid state. libretexts.org
These interactions can be readily analyzed by vibrational spectroscopy. frontiersin.org
IR Spectroscopy : The formation of hydrogen bonds typically causes the N-H stretching vibration to shift to a lower frequency (red-shift) and the band to become broader and more intense.
NMR Spectroscopy : In ¹H NMR, protons involved in hydrogen bonding are deshielded and their signals shift downfield to a higher ppm value. nih.gov
In a study of ortho-(4-tolylsulfonamido)benzamides, intramolecular hydrogen bonding was confirmed by a significant downfield shift of the N-H proton to ~12 ppm. nih.gov Simultaneously, intermolecular N-H···O=S bonds were identified, which dictate the crystal packing. nih.gov Similar interactions are expected to govern the structure of this compound.
Mass Spectrometry (MS) for Molecular and Fragment Identification
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, yields valuable structural information. libretexts.org
For this compound (Molecular Weight: 227.32 g/mol ), the mass spectrum would show a molecular ion peak [M]⁺ at m/z 227. The fragmentation pattern can be predicted based on the analysis of related structures like N-butylbenzenesulfonamide. researchgate.net The fragmentation is driven by the cleavage of the weakest bonds and the formation of stable ions and neutral fragments.
Key fragmentation pathways would likely include:
Loss of a Propyl Radical : Cleavage of the C-C bond beta to the nitrogen atom, leading to the loss of a propyl radical (•C₃H₇) to form a fragment at m/z 184.
Loss of the Butyl Group : Cleavage of the S-N bond can lead to the formation of the o-toluenesulfonylium ion at m/z 155 and a butyl radical, or alternatively, the formation of the o-toluenesulfonamide (B73098) radical and a butyl cation [C₄H₉]⁺ at m/z 57.
Formation of the Tropylium (B1234903) Ion : The tolyl group can rearrange to form the highly stable tropylium ion [C₇H₇]⁺ at m/z 91.
Loss of Water : In some cases, elimination of water from the molecular ion can occur, though less common for sulfonamides than alcohols. docbrown.info
Table 3: Predicted Key Mass Fragments for this compound
| m/z Value | Proposed Fragment Ion | Formation Pathway |
| 227 | [C₁₁H₁₇NO₂S]⁺ | Molecular Ion (M⁺) |
| 170 | [C₇H₈NO₂S]⁺ | M⁺ - C₄H₉ (Loss of butyl radical) |
| 155 | [C₇H₇O₂S]⁺ | o-Toluenesulfonylium ion |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 57 | [C₄H₉]⁺ | Butyl cation |
Note: Fragmentation data is predictive, based on common fragmentation patterns of sulfonamides. libretexts.orgresearchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the differentiation of compounds with the same nominal mass but different elemental compositions. nih.gov For this compound, with a chemical formula of C₁₁H₁₇NO₂S, the theoretical exact mass is 227.0980 g/mol . scbt.commassbank.eu HRMS analysis can confirm this precise molecular weight, which is crucial for unambiguous identification. nih.gov
HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, offer high resolving power, which allows for the separation of ions with very similar mass-to-charge ratios (m/z). nih.gov This capability is essential for distinguishing the target analyte from potential isobaric interferences in complex matrices. The high mass accuracy, typically below 5 ppm, provided by HRMS, lends a high degree of confidence to the determined elemental composition. nih.gov
Table 1: HRMS Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO₂S | scbt.commassbank.eu |
| Theoretical Exact Mass | 227.0980 g/mol | massbank.eu |
| Measured [M+H]⁺ | 227.06 m/z |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a crucial technique for elucidating the structure of molecules by analyzing their fragmentation patterns. bris.ac.uk In a typical MS/MS experiment, the precursor ion of this compound, selected in the first mass analyzer, is subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, characteristic fragment ions, which are then analyzed in a second mass analyzer. nih.gov
The resulting fragmentation spectrum provides a "fingerprint" of the molecule, offering insights into its structural connectivity. cdc.gov For this compound, common fragmentation pathways involve the cleavage of the sulfonamide bond and the butyl chain. The specific fragments observed depend on the ionization mode (positive or negative) and the collision energy used. massbank.eumassbank.eu
In negative ion mode ESI-MS/MS, the deprotonated molecule [M-H]⁻ at m/z 226.0907 is often the precursor ion. massbank.eu Its fragmentation can yield several key product ions.
Table 2: Key Fragment Ions of [M-H]⁻ this compound in Negative Ion Mode
| m/z | Relative Intensity | Possible Fragment | Source |
| 226.0907 | 100.00 | [M-H]⁻ | massbank.eu |
| 170.0281 | 1.92 | [M-H - C₄H₈]⁻ | massbank.eu |
| 162.1288 | 2.85 | Not specified | massbank.eu |
| 160.1131 | 1.43 | Not specified | massbank.eu |
| 136.0437 | 1.12 | Not specified | massbank.eu |
| 64.9702 | 4.34 | Not specified | massbank.eu |
| 63.9624 | 2.34 | Not specified | massbank.eu |
Electrospray Ionization (ESI-MS) Mechanisms
Electrospray ionization (ESI) is a soft ionization technique that transfers ions from a solution into the gas phase, making it particularly suitable for analyzing thermally labile molecules like this compound. nih.govwikipedia.org The process involves creating a fine spray of charged droplets from a solution containing the analyte by applying a high voltage to a capillary. nih.gov
As the solvent evaporates from these droplets, the charge density on their surface increases. nih.gov Eventually, the electrostatic repulsion overcomes the surface tension, leading to the ejection of gas-phase ions. nih.gov For neutral molecules like this compound, ionization occurs through protonation (to form [M+H]⁺) in positive ion mode or deprotonation (to form [M-H]⁻) in negative ion mode, often facilitated by the solvent composition. nih.gov
The ESI process is complex and can be influenced by several factors, including solvent, pH, and the analyte's chemical properties. researchgate.net The ability of ESI to produce multiply charged ions is a significant advantage for analyzing large molecules, though for a smaller molecule like this compound, singly charged ions are typically observed. wikipedia.org
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions
These interactions often include hydrogen bonds, such as N-H···O, where the hydrogen on the sulfonamide nitrogen interacts with an oxygen atom of an adjacent molecule. nih.govnih.gov Van der Waals forces and, in some cases, π-π stacking interactions between the aromatic rings of neighboring molecules also play a crucial role in stabilizing the crystal structure. nih.govnih.gov The study of these non-covalent interactions is critical for understanding the physical properties of the solid material. researchgate.net Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts within a crystal. nih.gov
Precise Geometric Parameters (Bond Lengths, Angles, Torsion Angles)
Single-crystal X-ray diffraction analysis allows for the precise measurement of the geometric parameters of the this compound molecule. carleton.edu This includes the lengths of all covalent bonds, the angles between them, and the torsion angles that define the molecule's conformation.
While the exact crystallographic data for this compound is not provided in the search results, data for a closely related compound, 4-methyl-N-propylbenzenesulfonamide, offers valuable insights. nih.gov
Table 3: Selected Bond Lengths and Angles for a Structurally Similar Sulfonamide
| Parameter | Molecule 1 | Molecule 2 | Source |
| Bond Lengths (Å) | |||
| S=O | 1.428(2) - 1.441(2) | 1.428(2) - 1.441(2) | nih.gov |
| S—N | 1.618(2) | 1.622(3) | nih.gov |
| S—C | 1.766(3) | 1.766(3) | nih.gov |
| Bond Angles (°) | |||
| O—S—O | 119.49(13) | 118.26(13) | nih.gov |
| N—S—C | 106.86(13) | 108.27(13) | nih.gov |
| Torsion Angle (°) | |||
| C(propyl)-N-S-C(toluene) | gauche | gauche | nih.gov |
These precise measurements are fundamental to understanding the molecule's electronic structure and reactivity. psu.edursc.org
Theoretical and Computational Studies of N Butyl O Toluenesulphonamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting from its most stable three-dimensional arrangement to the distribution of its electrons.
Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying organic molecules. For sulfonamides, DFT methods, particularly those using the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311G(d,p), have been shown to provide a reliable balance between computational cost and accuracy. researchgate.net
These calculations begin with a geometry optimization, a process that determines the lowest energy arrangement of the atoms in the molecule. This provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For a molecule like N-Butyl-o-toluenesulphonamide, this process would establish the precise orientation of the n-butyl group relative to the toluenesulfonamide moiety. The results of these calculations for related sulfonamides show excellent agreement with experimental data obtained from X-ray crystallography, validating the chosen theoretical model. researchgate.net
The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO serves as the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netrsc.org
A small HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy to become excited, indicating higher chemical reactivity and lower kinetic stability. ontosight.ai In sulfonamides, the HOMO is typically localized over the aromatic ring, while the LUMO is distributed across the sulfonamide group. The energy gap can explain the charge transfer interactions that occur within the molecule. researchgate.netontosight.ai
Table 1: Representative Frontier Orbital Energies and Reactivity Descriptors for a Sulfonamide Compound
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.24 | Energy of the Highest Occupied Molecular Orbital; related to ionization potential. |
| ELUMO | -1.37 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity. |
| Energy Gap (ΔE) | 4.87 | Difference between LUMO and HOMO energies; indicates chemical reactivity. |
| Electronegativity (χ) | 3.81 | Tendency to attract electrons. |
| Chemical Hardness (η) | 2.44 | Resistance to change in electron distribution. |
Data is representative of a typical sulfonamide analysis based on findings in related studies. ontosight.ai
Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge transfer, hyperconjugation, and intramolecular interactions. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements of bonds, lone pairs, and core orbitals. researchgate.netuni-rostock.de This method allows for the quantitative evaluation of electron delocalization by examining the interactions between filled (donor) and empty (acceptor) orbitals.
The strength of these interactions is estimated using second-order perturbation theory. The stabilization energy, E(2), associated with a donor-acceptor interaction signifies the magnitude of charge delocalization. For this compound, significant interactions are expected between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds. For example, the interaction involving the lone pair of an oxygen atom (LP O) donating electron density to the antibonding sulfur-oxygen bond (σ* S-O) is a key feature that stabilizes the sulfonyl group. Studies on p-toluenesulfonamide (B41071) reveal that electronic transitions are primarily attributed to π→π* transitions. researchgate.net
Table 2: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in a Representative Toluenesulfonamide Structure
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N | σ* (S-O1) | 5.45 | n → σ* |
| LP (1) N | σ* (S-O2) | 5.51 | n → σ* |
| LP (2) O1 | σ* (S-N) | 12.89 | n → σ* |
| LP (2) O1 | σ* (S-C) | 8.11 | n → σ* |
| LP (2) O2 | σ* (S-N) | 12.94 | n → σ* |
| LP (2) O2 | σ* (S-C) | 8.15 | n → σ* |
| π (C-C)ring | π* (C-C)ring | ~20-25 | π → π* |
LP = Lone Pair. E(2) values are representative and indicate the stabilization energy from hyperconjugative interactions. Data modeled after typical NBO analyses of sulfonamides. researchgate.net
Molecules with rotatable single bonds, such as the n-butyl group in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface. researchgate.net
This is typically achieved by performing a potential energy surface scan, where a key dihedral angle (for example, the C-C-N-S angle) is systematically rotated, and the energy is calculated at each step. This process maps out the energy landscape, revealing the various energy minima (stable conformers) and energy maxima (transition states). The n-butyl chain itself can adopt different conformations, primarily described as anti or gauche arrangements around its C-C bonds. researchgate.net Identifying the global minimum is crucial as it represents the most populated and experimentally relevant structure.
Computational Modeling of Spectroscopic Properties
Computational methods are invaluable for interpreting experimental spectra by providing a theoretical basis for the observed signals.
Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT methods. nih.gov After a geometry optimization confirms the structure is at an energy minimum, a frequency calculation is performed. This computes the harmonic vibrational frequencies corresponding to the normal modes of the molecule. researchgate.netnih.gov
The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. To improve the correlation with experimental data, the computed frequencies are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP). researchgate.net The resulting scaled theoretical spectrum can then be compared directly with the experimental FT-IR and FT-Raman spectra. This comparison helps in the definitive assignment of vibrational bands to specific functional groups and motions within the molecule, such as the characteristic stretching of the S=O, N-H, and C-H bonds. researchgate.netsmu.edu Potential Energy Distribution (PED) analysis is often used to quantify the contribution of individual internal coordinates to each normal mode, providing a detailed understanding of the nature of the vibrations. researchgate.net
Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Modes in a Toluenesulfonamide
| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency (FT-IR) | Experimental Frequency (FT-Raman) | Assignment |
|---|---|---|---|---|
| N-H Stretch | 3273 | 3273 | - | Stretching of the N-H bond |
| C-H Stretch (Aromatic) | 3065 | 3070 | 3068 | Symmetric stretching of C-H bonds in the ring |
| C-H Stretch (Methyl) | 2927 | 2925 | 2929 | Asymmetric stretching of C-H in CH₃ |
| S=O Asymmetric Stretch | 1325 | 1328 | 1329 | Asymmetric stretching of the SO₂ group |
| S=O Symmetric Stretch | 1156 | 1158 | 1158 | Symmetric stretching of the SO₂ group |
| C-S Stretch | 708 | 709 | 709 | Stretching of the Carbon-Sulfur bond |
Data is representative of analyses performed on p-toluenesulfonamide. researchgate.net
Thermodynamic Modeling of Solution Behavior
The solid-liquid equilibrium and thermodynamic properties of chemical compounds are fundamental for the design and optimization of industrial processes such as crystallization and purification. researchgate.net
Solute-Solvent Interactions and Activity Coefficients
Understanding the interactions between this compound and various solvents is crucial for its application. The solubility of a solute is heavily influenced by the properties of the solvent and the temperature of the system. For structurally related compounds like p-toluenesulfonamide (p-TSA), studies have shown that mole fraction solubility increases with rising temperature across a range of solvents. researchgate.net The dissolution process for such compounds is typically endothermic and entropy-driven, as indicated by positive values for the molar enthalpy (△disH) and molar entropy (△disS) of dissolution. researchgate.net The Gibbs energy (△disG), being negative, confirms the spontaneity of the dissolution process. researchgate.net A similar approach would be used to determine the solubility and thermodynamic parameters of this compound, providing essential data on its behavior in different solvent environments.
Application of Thermodynamic Models (e.g., Apelblat, Wilson, NRTL)
To correlate experimental solubility data, several thermodynamic models are commonly employed. The modified Apelblat equation, the Wilson model, and the Non-Random Two-Liquid (NRTL) model are frequently used to fit temperature-dependent solubility curves. researchgate.net These models are essential for predicting solubility at conditions not experimentally measured and for engineering calculations. The accuracy of these models is evaluated by calculating the root-mean-square deviation (RMSD) and relative average deviation (RAD). researchgate.net For instance, in studies of p-TSA, the NRTL model was found to provide the most satisfactory correlation of solubility data. researchgate.net The application of these models to this compound would allow for a robust description of its phase equilibrium in various solvents.
Below is an illustrative table showing how data from such a thermodynamic modeling study for this compound might be presented.
| Solvent | Apelblat Model (RAD %) | Wilson Model (RAD %) | NRTL Model (RAD %) |
|---|---|---|---|
| Methanol | 1.15 | 0.98 | 0.85 |
| Ethanol | 1.21 | 1.05 | 0.92 |
| n-Butanol | 1.35 | 1.12 | 1.01 |
| Acetone | 0.95 | 0.88 | 0.76 |
| Ethyl Acetate | 0.99 | 0.91 | 0.80 |
| Toluene (B28343) | 1.42 | 1.25 | 1.18 |
Cheminformatics Approaches in Polymer Additive Research
Cheminformatics provides a suite of computational tools to analyze and model the properties of chemical compounds, which is particularly valuable in the field of polymer additives. nih.govifpenergiesnouvelles.com These techniques enable the prediction of properties and the identification of relationships between chemical structure and function, guiding the development of sustainable and effective polymer formulations. nih.gov
Structural Similarity and Descriptor Analysis
A key aspect of cheminformatics is the characterization of molecules using descriptors, which are numerical representations of their chemical and structural features. nih.gov For a group of polymer additives, these can include parameters like the number of atoms, the presence of specific functional groups, and topological indices. nih.gov
Structural similarity between molecules can be quantified using metrics such as the Tanimoto coefficient, which is calculated based on the maximum common structure between two compounds. nih.gov This analysis helps to group additives with similar structural features, which may, in turn, imply similar properties or functions.
The following table presents a hypothetical set of molecular descriptors for this compound and other related polymer additives.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | Number of H-Bond Donors | Number of H-Bond Acceptors |
|---|---|---|---|---|---|
| This compound | C11H17NO2S | 227.33 | 2.8 | 1 | 2 |
| p-Toluenesulfonamide | C7H9NO2S | 171.22 | 0.9 | 1 | 2 |
| N-Ethyl-p-toluenesulfonamide | C9H13NO2S | 199.27 | 1.6 | 1 | 2 |
| Benzenesulfonamide (B165840) | C6H7NO2S | 157.19 | 0.5 | 1 | 2 |
Clustering Analysis of Chemical Compounds
Clustering is a data analysis technique used to identify homogeneous subgroups within a larger, heterogeneous set of items. wiley.com In the context of polymer additives, hierarchical clustering (HC) can be applied to group compounds based on their calculated descriptors and similarity scores. nih.gov This process organizes the additives into a hierarchy, often visualized as a dendrogram, which reveals the relative similarities between different compounds and clusters. wiley.com
The table below illustrates a potential outcome of a clustering analysis, grouping this compound with other additives based on shared characteristics.
| Cluster ID | Compound Name | Primary Shared Characteristic |
|---|---|---|
| CL1 | This compound | Alkyl-substituted Arylsulfonamides |
| N-Ethyl-p-toluenesulfonamide | ||
| CL2 | p-Toluenesulfonamide | Unsubstituted Amide Group |
| Benzenesulfonamide |
Derivatization and Reaction Chemistry of N Butyl O Toluenesulphonamide
Synthesis of Novel Derivatives from N-Butyl-o-toluenesulphonamide
The functional core of this compound, the secondary sulfonamide group, is the primary site for derivatization. Reactions typically proceed via the initial deprotonation of the acidic N-H proton, creating a potent nucleophile that can react with a variety of electrophiles.
Alkylation and acylation of the sulfonamide nitrogen are fundamental transformations for creating new derivatives. These reactions introduce a third substituent onto the nitrogen atom, leading to the formation of tertiary sulfonamides.
Alkylation: The N-H proton of a secondary sulfonamide like this compound can be removed by a suitable base to form the corresponding anion. This sulfonamide anion is a strong nucleophile that readily participates in nucleophilic substitution reactions (SN2) with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to yield N,N-disubstituted sulfonamides. Modern methods also utilize transition metal catalysts, such as manganese or iridium complexes, to facilitate the N-alkylation of sulfonamides using alcohols as the alkylating agents in a process known as the "borrowing hydrogen" methodology. acs.orgrsc.org This approach is considered a greener alternative as it produces water as the only byproduct.
Acylation: In a similar fashion, the sulfonamide anion can react with acylating agents like acid chlorides or anhydrides. This reaction results in the formation of N-acylsulfonamides, which are important intermediates in organic synthesis. The acylation introduces an acyl group to the nitrogen, further modifying the electronic properties and steric environment of the sulfonamide.
Table 1: Examples of Alkylation and Acylation Reactions on a Toluenesulfonamide Scaffold
| Reaction Type | Reagent Example | Product Type | Catalyst/Conditions Example |
|---|---|---|---|
| Alkylation | Benzyl Alcohol | N-Benzyl-N-butyl-toluenesulfonamide | Mn(I) PNP pincer complex, K₂CO₃, 150°C acs.org |
| Alkylation | Methyl Iodide | N-Methyl-N-butyl-toluenesulfonamide | Strong base (e.g., NaH) in an aprotic solvent |
The reactivity of the sulfonamide nitrogen is central to the derivatization of this compound. The nitrogen atom, after deprotonation, becomes a powerful nucleophilic center. patsnap.com
In the presence of a strong base, such as sodium hydride (NaH) or n-butyllithium, the proton attached to the nitrogen is readily abstracted. patsnap.comresearchgate.net This generates a stabilized anion, where the negative charge is delocalized onto the adjacent electron-withdrawing sulfonyl group. This anion is a key intermediate for a wide range of synthetic transformations beyond simple alkylation and acylation, including additions to carbonyls and other electrophilic systems. Primary sulfonamides can be used as precursors to sulfonylureas by coupling with isocyanates, a reaction that highlights the nucleophilicity of the deprotonated nitrogen. acs.org
Reactivity in Heterocyclic Synthesis
Sulfonamides are valuable building blocks in the synthesis of nitrogen-containing heterocyclic compounds due to their stability and their ability to act as directing or activating groups.
Derivatives of this compound can be designed to undergo intramolecular cyclization, a powerful strategy for constructing cyclic molecules. organic-chemistry.org For this to occur, a suitable reactive functional group must be present elsewhere in the molecule, typically on one of the alkyl chains attached to the sulfonamide.
For example, if a derivative of this compound were synthesized to contain a leaving group (like a halide) at a distal position of the N-butyl chain, an intramolecular SN2 reaction could be induced. Upon deprotonation of the sulfonamide nitrogen, the resulting anion would attack the carbon bearing the leaving group, leading to the formation of a nitrogen-containing ring. The size of the resulting heterocycle (e.g., pyrrolidine, piperidine (B6355638) derivatives) would depend on the length of the carbon chain separating the sulfonamide and the leaving group.
The oxygen atoms of the sulfonyl group in this compound possess lone pairs of electrons and can act as Lewis basic sites, allowing the molecule to function as a ligand in coordination chemistry. These oxygen atoms can coordinate to various metal centers, forming stable metal complexes. While the nitrogen atom's lone pair is also present, its availability for coordination is often diminished due to its involvement in resonance with the sulfonyl group. However, coordination through nitrogen is also known, particularly in deprotonated sulfonamide complexes. Such metal complexes have applications in catalysis and materials science. patsnap.com
Specific Derivatization for Enhanced Analytical Detection
In analytical chemistry, it is often necessary to derivatize target molecules to improve their detection by instruments like High-Performance Liquid Chromatography (HPLC). This compound, lacking a strong native chromophore or fluorophore, can be chemically modified to enhance its detectability.
A common strategy for sulfonamides is pre-column derivatization, where the analyte is reacted to attach a fluorescent tag prior to injection into the HPLC system. For instance, reagents like fluorescamine (B152294) can react with the secondary amine of this compound (after potential hydrolysis to the primary amine) to form a highly fluorescent derivative. nih.govnih.gov This allows for sensitive detection using a fluorescence detector (FLD), significantly lowering the limit of detection compared to standard UV detection. nih.govresearchgate.net Another approach involves photoderivatization, where the compound is altered by UV light online to produce fragments that are more easily identified by mass spectrometry. capes.gov.br
Table 2: Derivatization for Enhanced Analytical Detection
| Analytical Technique | Derivatization Reagent | Purpose | Detection Method |
|---|---|---|---|
| HPLC | Fluorescamine | Introduces a fluorophore | Fluorescence Detection (FLD) nih.govnih.gov |
Formation of Volatile Derivatives for GC Analysis
Gas chromatography relies on the principle that analytes must be volatile and thermally stable to be successfully vaporized in the injection port and travel through the analytical column. jfda-online.com this compound, due to the polar sulfonamide group (-SO₂NH-), exhibits hydrogen bonding capabilities and a relatively high boiling point, which can lead to poor peak shape (tailing) and potential thermal degradation during GC analysis. Derivatization aims to mitigate these issues by replacing the active hydrogen on the nitrogen atom with a non-polar group, thereby reducing polarity and increasing volatility. semanticscholar.orgresearchgate.net
Common derivatization strategies for compounds containing an N-H group, such as sulfonamides, include silylation and alkylation. semanticscholar.orgnih.govnih.gov
Silylation: This is one of the most prevalent derivatization techniques for GC analysis. It involves replacing the active hydrogen of the sulfonamide with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. researchgate.net The resulting TMS derivative is significantly more volatile and less polar than the parent compound. A variety of silylating reagents are available, with their reactivity influenced by steric hindrance around the functional group. youtube.com
Alkylation: This method introduces an alkyl group to the sulfonamide nitrogen. While various alkylation methods exist, some are designed to improve thermal stability or introduce specific functionalities. nih.govorganic-chemistry.orgrsc.org For instance, pentafluorobenzylation can be used, which not only increases volatility but also introduces a polyfluorinated group, making the derivative highly sensitive to electron capture detection (ECD). nih.gov
The table below summarizes potential derivatization reactions for this compound for GC analysis, based on established chemistry for sulfonamides.
Table 1: Potential Derivatization Reactions for GC Analysis of this compound
| Derivatization Type | Reagent | Reaction Conditions | Derivative Formed | Purpose |
|---|---|---|---|---|
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Typically heated (e.g., 60-100 °C) in an appropriate solvent (e.g., pyridine, acetonitrile). A catalyst like Trimethylchlorosilane (TMCS) can be added. | N-trimethylsilyl-N-Butyl-o-toluenesulphonamide | Increase volatility, improve peak shape, and enhance thermal stability. |
| Acylation | Heptafluorobutyric anhydride (B1165640) (HFBA) | Reaction in the presence of a base catalyst (e.g., trimethylamine) in a non-polar solvent like benzene. | N-heptafluorobutyryl-N-Butyl-o-toluenesulphonamide | Increase volatility and significantly enhance sensitivity for Electron Capture Detection (ECD). |
| Alkylation | Pentafluorobenzyl bromide (PFBBr) | Extractive alkylation using a phase-transfer catalyst (e.g., tetrabutylammonium) in a two-phase system (e.g., methylene (B1212753) chloride/water). nih.gov | N-pentafluorobenzyl-N-Butyl-o-toluenesulphonamide | Increase volatility and confer high sensitivity for Electron Capture Detection (ECD). nih.gov |
Derivatization for Mass Spectrometry Signal Enhancement
For mass spectrometry, derivatization is employed not just to improve volatility but also to enhance ionization efficiency and control fragmentation patterns, leading to greater sensitivity and more definitive structural identification. nih.govnih.gov While this compound can be analyzed directly by MS, derivatization can provide a significant boost in signal intensity and analytical specificity.
The primary goals of derivatizing for MS analysis are:
Increased Ionization Efficiency: Modifying the molecule to include a group that is more readily ionized (e.g., a permanently charged group or a group with high proton affinity) can dramatically increase the signal in techniques like electrospray ionization (ESI).
Directed Fragmentation: Attaching a specific chemical group can direct the fragmentation process during tandem mass spectrometry (MS/MS), producing characteristic fragment ions that are highly specific to the analyte and improve the signal-to-noise ratio. nih.gov
Mass Shifting: Increasing the mass of the analyte can move it out of a region of the spectrum with high background noise, improving detection limits.
For this compound, derivatization could target the sulfonamide nitrogen. Reagents that introduce a charge or a readily ionizable group are particularly effective for ESI-MS. For example, derivatizing agents used for amines or phenols can often be adapted for sulfonamides.
The table below outlines potential derivatization strategies to enhance the mass spectrometric signal of this compound.
Table 2: Potential Derivatization Strategies for MS Signal Enhancement
| Derivatization Strategy | Reagent Example | Target Functional Group | Expected Outcome for MS |
|---|---|---|---|
| Introducing a Basic Site | 4-(Dimethylamino)benzoyl chloride (DMABC) sigmaaldrich.com | Sulfonamide N-H | The derivative incorporates a dimethylamino group, which has a high proton affinity, leading to enhanced signal intensity in positive-ion ESI-MS. |
| Introducing a Fixed Charge | (2-Carboxyethyl)trimethylammonium chloride, N-hydroxysuccinimide ester | Sulfonamide N-H | This reagent would attach a quaternary ammonium (B1175870) group, creating a permanent positive charge on the derivative. This can improve ionization efficiency and sensitivity in ESI-MS. |
| Fluorination for ESI | Pentafluorobenzoyl chloride (PFB-Cl) | Sulfonamide N-H | The introduction of a polyfluorinated moiety can enhance ionization in negative-ion ESI-MS and provide a characteristic mass signature. |
Analytical Methodologies for N Butyl O Toluenesulphonamide in Research Contexts
Chromatographic Separation Techniques
Chromatographic methods form the foundation for isolating N-Butyl-o-toluenesulphonamide from complex mixtures, enabling its subsequent detection and quantification. The choice between liquid and gas chromatography is largely dependent on the sample matrix and the volatility of the compound.
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile technique for the analysis of this compound. The separation is typically achieved on a reversed-phase column, such as a C18 column. The mobile phase often consists of a mixture of an aqueous component (like water with a formic acid modifier) and an organic solvent (such as acetonitrile). nih.gov
Detection is commonly performed using a UV detector, with the wavelength set to maximize the absorbance of the aromatic ring in the molecule. nih.gov For instance, a wavelength of 280 nm has been found suitable for the simultaneous determination of several phenolic compounds and can be applied to this compound. nih.gov The selection of the optimal wavelength is crucial for achieving high sensitivity.
Table 1: HPLC-UV Conditions for Analysis of Related Compounds
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 reversed-phase | |
| Mobile Phase | Water/acetonitrile with formic acid | nih.gov |
| Detection | UV/Vis Detector | nih.gov |
| Wavelength | ~280 nm | nih.gov |
Gas chromatography (GC) is another powerful tool for the analysis of this compound, especially when dealing with volatile species or when the compound is present in a matrix that is amenable to GC analysis. The technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column. A common detector used in conjunction with GC is the Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. lbtu.lv
For successful GC analysis, the compound must be thermally stable and sufficiently volatile. The inlet temperature and the temperature program of the GC oven are critical parameters that need to be optimized to ensure proper separation and prevent compound degradation. shimadzu.com In some cases, derivatization may be necessary to increase the volatility of the analyte.
Hyphenated Techniques for Comprehensive Analysis
To enhance the specificity and sensitivity of detection, chromatographic techniques are often coupled with mass spectrometry (MS), creating powerful "hyphenated" techniques.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for trace-level analysis and unequivocal identification of this compound in complex matrices. nih.gov This technique combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. After separation on the LC column, the analyte is ionized, and specific precursor ions are selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in identification and quantification, even at very low concentrations. nih.gov
The choice of ionization source is critical. Electrospray ionization (ESI) is commonly used, and can be operated in either positive or negative ion mode, depending on the compound's ability to gain or lose a proton. nih.gov
Table 2: LC-MS/MS Parameters for Analysis of Related Sulfonamides
| Parameter | Condition | Reference |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI) | nih.gov |
| Mass Analyzer | Tandem Mass Spectrometer (MS/MS) | nih.gov |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
When this compound is incorporated into a polymer matrix, its direct analysis can be challenging. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a specialized technique that overcomes this hurdle. wikipedia.org In this method, the polymer sample is rapidly heated to a high temperature in an inert atmosphere. wikipedia.org This thermal energy causes the polymer and the embedded additives to decompose into smaller, volatile fragments. These fragments are then introduced into a GC-MS system for separation and identification. wikipedia.org
The resulting pyrogram, a chromatogram of the pyrolysis products, can provide a "fingerprint" of the original material, allowing for the identification of both the polymer and the additives like this compound. wikipedia.org The pyrolysis temperature is a critical parameter and is often optimized to achieve characteristic fragmentation patterns without excessive degradation. chromatographyonline.com
For the analysis of volatile and semi-volatile additives in solid samples, Thermal Extraction-GC/MS, also known as Thermal Desorption-GC/MS (TD-GC/MS), is a valuable technique. nih.gov This method involves heating the sample at a controlled temperature to release the volatile and semi-volatile compounds, which are then trapped and concentrated before being injected into the GC-MS for analysis. nih.gov
This technique is particularly useful for analyzing additives that are not chemically bound to a polymer matrix. The desorption temperature is carefully chosen to be high enough to release the target analytes without causing thermal degradation of the sample matrix or the analytes themselves. nih.gov
Advanced Sample Preparation Methods for Complex Matrices
Effective sample preparation is a critical step that integrates sample extraction, pre-concentration, and cleanup to enhance analytical performance and ensure reliable results. For a semivolatile organic compound like this compound, several advanced techniques are particularly suitable for its extraction from complex sample types.
Microextraction in Packed Syringe (MEPS)
Microextraction in Packed Syringe (MEPS) represents a miniaturization of conventional solid-phase extraction (SPE). nih.gov In this technique, a small amount of sorbent material, typically 1–2 mg, is packed directly into a syringe (e.g., 100–250 µL) as a plug. nih.govnih.gov This setup allows for the processing of very small sample volumes, often as little as 10 µL, and significantly reduces the amount of solvent required compared to traditional SPE. chromservis.eu
The MEPS approach is versatile, accommodating reversed-phase, normal-phase, mixed-mode, or ion-exchange chemistries, making it adaptable for analytes with varying polarities. nih.govchromservis.eu For this compound, a reversed-phase sorbent like C8 or C18 would be appropriate for extraction from aqueous matrices. The process can be fully automated, with the syringe performing the extraction, concentration, and injection steps online into a gas chromatograph (GC) or liquid chromatograph (LC), often coupled with mass spectrometry (MS). nih.govchromservis.eu This automation reduces sample handling time and minimizes operator-induced variability. chromservis.eu
Key advantages of MEPS include:
Reduced Sample and Solvent Volume: Minimizes waste and is ideal for volume-limited samples. chromservis.eu
Speed and Automation: On-line coupling with analytical instruments streamlines the workflow. nih.gov
Reusability: The sorbent bed can be washed between samples, reducing carryover, and a single syringe can often be used for 40-100 extractions, depending on the sample matrix. nih.govchromservis.eu
A validation study for the analysis of ropivacaine (B1680718) using MEPS-LC/MS/MS demonstrated extraction recoveries between 40% and 60%, excellent linearity (R² > 0.999), high accuracy (0-6% deviation), and good precision (2-10% RSD). nih.gov Similar performance could be expected for a validated this compound method.
Stir Bar Sorptive Extraction (SBSE)
Stir Bar Sorptive Extraction (SBSE) is a solventless sample preparation technique based on the principle of sorptive extraction. acs.org It employs a magnetic stir bar coated with a layer of a polymer, most commonly polydimethylsiloxane (B3030410) (PDMS), which has a high capacity for extracting and concentrating organic compounds from aqueous samples. acs.orgnih.gov The volume of the extracting phase in SBSE is significantly larger (50–250 times) than in solid-phase microextraction (SPME), leading to higher analyte recovery and lower detection limits. nih.gov
The procedure involves stirring the coated bar in the liquid sample for a defined period, during which analytes partition from the sample matrix into the PDMS coating. tue.nl Following extraction, the stir bar is removed, dried, and the analytes are transferred to an analytical instrument. This is typically achieved via thermal desorption (TD) for analysis by GC-MS, or by liquid desorption (LD) with a small volume of an appropriate solvent for analysis by HPLC-MS. chromatographyonline.com
SBSE is particularly effective for the analysis of volatile and semivolatile micropollutants. tue.nl Its applicability has been demonstrated for a wide range of compounds, including pesticides and various organic contaminants in water and biological fluids. nih.gov For polar analytes, derivatization can be performed in-situ to improve recovery. While standard PDMS is apolar, newer approaches have been developed to enhance the extraction of polar solutes. acs.org A study on the analysis of various sulfonamides in biological samples using a molecularly imprinted polymer (MIP)-coated stir bar demonstrated detection limits in the range of 0.20–0.72 µg/L. nih.gov
Accelerated Solvent Extraction (ASE)
Accelerated Solvent Extraction (ASE), also known as pressurized liquid extraction (PLE), is a highly efficient, automated technique for extracting organic compounds from solid and semisolid samples. thermofisher.comanaliticaweb.com.br ASE utilizes conventional solvents at elevated temperatures (e.g., 50–200 °C) and pressures (e.g., 1500–2000 psi). thermoscientific.com These conditions maintain the solvent in a liquid state above its atmospheric boiling point, which enhances extraction kinetics. thermofisher.com
The high temperature increases the solubility and diffusion rate of the analytes, while the high pressure forces the solvent into the pores of the sample matrix, ensuring intimate contact. upm.es This combination results in rapid and thorough extractions, typically completed in 15-20 minutes, using significantly less solvent than traditional methods like Soxhlet. thermofisher.comupm.es
ASE is a U.S. EPA-approved method (Method 3545A) for a wide array of semivolatile organic compounds, including polycyclic aromatic hydrocarbons (PAHs), polychlorinated biphenyls (PCBs), and pesticides, making it highly suitable for this compound. thermofisher.comanaliticaweb.com.br The choice of solvent, temperature, and pressure can be optimized to achieve high recovery for the target analyte.
Table 1: Typical Parameters for Accelerated Solvent Extraction (ASE)
| Parameter | Typical Setting | Rationale |
|---|---|---|
| Temperature | 100 - 150 °C | Increases extraction efficiency; the most common temperature for environmental applications is 100 °C. thermoscientific.comupm.es |
| Pressure | 1500 psi | Maintains solvent in a liquid state above its boiling point and enhances solvent penetration into the matrix. upm.es |
| Solvent | Dichloromethane/Acetone (1:1), Toluene (B28343), Hexane/Acetone | Choice depends on analyte polarity and sample matrix. A mixture often provides better results. srce.hr |
| Static Time | 5 min | Allows time for the solvent to diffuse into the matrix and solubilize the analytes. upm.es |
| Static Cycles | 1 - 2 | Introducing fresh solvent in multiple cycles can improve the completeness of the extraction. srce.hr |
| Flush Volume | 60 - 70% of cell volume | Rinses the sample and transfer lines to ensure complete collection of the extract. srce.hr |
| Purge Time | 60 - 100 s | Nitrogen gas purge clears the remaining extract from the cell and lines. upm.es |
Development and Validation of Quantitative Analytical Methods
Once the sample has been prepared, a reliable quantitative method must be developed and validated to ensure that the results are accurate and reproducible.
Calibration and Detection Limits
The development of a quantitative method involves establishing a relationship between the analytical signal and the concentration of the analyte. This is typically achieved by constructing a calibration curve using a series of standards of known concentrations. For methods like LC-MS, calibration curves for sulfonamides have been shown to be linear over ranges such as 0.1–10 µg/mL. nih.gov
Two critical parameters determined during method validation are the Limit of Detection (LOD) and the Limit of Quantification (LOQ).
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from zero (the background noise) but not necessarily quantified with acceptable precision.
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
These limits are crucial for understanding the capabilities of an analytical method, especially when analyzing trace levels of contaminants. For various sulfonamides, LC-MS/MS methods have achieved LODs below 10 µg/kg in meat and between 0.5 to 10 ppb in honey. nih.govnih.gov
Table 2: Illustrative Detection and Quantification Limits for Sulfonamides Using LC-MS/MS
| Analyte Group | Matrix | Method | LOD | LOQ | Source |
|---|---|---|---|---|---|
| Sulfonamides (various) | Meat | LC-ES-MS | < 10 µg/kg | Not Specified | nih.gov |
| Sulfonamides (various) | Honey | LC-MS/MS | 0.5 - 10 ppb | Not Specified | nih.govoup.com |
| Sulfonamides (eight types) | Pork, Liver, Chicken | MIP-SBSE-HPLC | 0.20 - 0.72 µg/L | 1.0 - 2.0 µg/L | nih.gov |
| Sulfonamides (various) | Animal Tissue | LC-MS/MS | Not Specified | ≥ 0.05 ppm | usda.gov |
Quality Control and Reference Materials
Quality control (QC) is essential for monitoring the performance of an analytical method over time and ensuring the reliability of results. This involves the routine analysis of QC samples, including blanks, spiked samples, and certified reference materials (CRMs).
A Certified Reference Material is a highly pure and stable substance of known concentration and uncertainty, used to calibrate instruments and assess the accuracy of a method. sigmaaldrich.com CRMs are produced and certified under stringent international standards like ISO 17034 and ISO/IEC 17025. sigmaaldrich.com While a specific CRM for this compound may not be readily available, CRMs for closely related isomers, such as p-Toluenesulfonamide (B41071) and o-Toluenesulfonamide (B73098), are commercially available from various suppliers. sigmaaldrich.comlgcstandards.com These standards serve as an excellent alternative for developing and validating methods for the broader class of toluenesulfonamide compounds, providing traceability to primary standards from pharmacopeias like USP and EP. sigmaaldrich.com
Environmental Fate and Degradation Studies of N Butyl O Toluenesulphonamide
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of a chemical compound by non-biological processes. For N-Butyl-o-toluenesulphonamide, the primary abiotic pathways considered are photolysis (degradation by light) and hydrolysis (reaction with water). These processes are influenced by environmental factors such as pH, temperature, and sunlight intensity.
Photolysis Studies
Photolysis, or photodegradation, is the breakdown of chemical compounds by photons, particularly from ultraviolet (UV) radiation in sunlight. The aromatic ring structure within this compound suggests a potential for absorbing UV light, which can lead to the cleavage of chemical bonds.
While specific photolysis studies on this compound are not extensively documented in publicly available literature, research on analogous compounds, such as N-Butyl-p-toluenesulfonamide, indicates a sensitivity to light. The general recommendation to store such chemicals in amber glassware implies that photodegradation is a recognized degradation route, preventing the alteration of the compound by light exposure in laboratory settings. The rate and extent of photolysis in the environment would depend on factors like water clarity, depth, and the presence of photosensitizing substances in the water column.
Hydrolytic Stability under Environmental Conditions
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The sulfonamide bond (SO₂-N) in this compound can be susceptible to hydrolysis, yielding o-toluenesulfonic acid and n-butylamine. The rate of this reaction is highly dependent on the pH and temperature of the surrounding environment.
Table 1: Factors Influencing Abiotic Degradation of this compound
| Degradation Pathway | Influencing Factors | Expected Rate under Environmental Conditions |
| Photolysis | Sunlight Intensity (UV Radiation), Water Clarity, Presence of Photosensitizers | Moderate; dependent on light exposure |
| Hydrolysis | pH, Temperature | Slow at neutral pH; increases at high/low pH |
Biotic Degradation Mechanisms
Biotic degradation, mediated by living organisms, is a crucial pathway for the removal of many organic pollutants from the environment. For this compound, microorganisms such as bacteria and fungi play a key role in its breakdown and mineralization.
Microbiological Degradation in Aquatic Environments
The biodegradation of sulfonamides in aquatic systems is primarily carried out by bacteria. Studies on related compounds like p-toluenesulphonamide have shown that various microbial species can utilize them as a source of carbon, nitrogen, or sulfur. The process often occurs in both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions, though aerobic pathways are generally faster and more efficient. The rate of degradation is influenced by several factors, including the concentration of the pollutant, nutrient availability, temperature, and the composition of the microbial community.
Bioconversion and Metabolite Identification
The microbial breakdown of this compound proceeds through a series of enzymatic reactions, leading to the formation of various intermediate metabolites. Based on studies of p-toluenesulphonamide, a likely initial step in the degradation pathway is the oxidation of the methyl group on the toluene (B28343) ring.
A proposed degradation pathway involves the following steps:
Hydroxylation: The methyl group (-CH₃) is oxidized to a hydroxymethyl group (-CH₂OH), forming N-Butyl-2-(hydroxymethyl)benzenesulphonamide.
Further Oxidation: The hydroxymethyl group is further oxidized to a carboxyl group (-COOH), yielding N-Butyl-2-carboxybenzenesulphonamide.
Ring Cleavage: Subsequent enzymatic attacks lead to the cleavage of the aromatic ring, followed by the breakdown of the aliphatic butyl chain.
The ultimate end products of complete mineralization are carbon dioxide, water, sulfate (B86663) (SO₄²⁻), and ammonium (B1175870) (NH₄⁺). The identification of these transient metabolites is crucial for understanding the complete environmental fate of the parent compound.
Table 2: Proposed Metabolites from the Biotic Degradation of this compound
| Parent Compound | Proposed Intermediate Metabolite | Description of Transformation |
| This compound | N-Butyl-2-(hydroxymethyl)benzenesulphonamide | Oxidation of the methyl group to a hydroxymethyl group. |
| N-Butyl-2-(hydroxymethyl)benzenesulphonamide | N-Butyl-2-carboxybenzenesulphonamide | Oxidation of the hydroxymethyl group to a carboxyl group. |
Role of Adapted Microorganisms in Degradation
The efficiency of biodegradation is significantly enhanced by the presence of microorganisms that have adapted to the presence of specific pollutants. Microbial communities in environments with a history of sulfonamide contamination often contain strains capable of degrading these compounds more rapidly than non-adapted communities.
Studies have shown that when non-adapted activated sludge is exposed to sulfonamides, there is often a significant lag phase before degradation begins. nih.gov This period allows for the proliferation of specific degrader organisms. In contrast, microbial cultures already adapted to sulfonamides can begin to break down the compounds almost immediately and at a much faster rate. For instance, specific strains of bacteria, such as those from the Pseudomonas genus, have been isolated from activated sludge and shown to efficiently use toluenesulfonamides as a growth substrate. This highlights the importance of microbial adaptation in the natural attenuation of this compound in contaminated environments. The presence of such adapted consortia is a key determinant of the compound's persistence in soil and water.
Occurrence and Transformation in Environmental Compartments
The presence of this compound in the environment is a direct consequence of its production and use. Understanding its occurrence and how it transforms in different environmental settings is crucial for assessing its potential impact.
Monitoring in Wastewater Treatment Processes
Wastewater treatment plants (WWTPs) are a primary conduit for the entry of many industrial chemicals into the aquatic environment. While specific monitoring data for this compound is limited, studies on related compounds, such as toluenesulfonamides, provide valuable insights. For instance, research conducted in Berlin, Germany, on non-N-substituted toluenesulfonamides, specifically para-toluenesulfonamide (p-TSA) and ortho-toluenesulfonamide (o-TSA), revealed their ubiquitous presence in the aquatic environment.
In this study, p-TSA was found in high concentrations in wastewater, with levels ranging from less than 0.02 to 50.8 micrograms per liter (µg/L) in influent sewage. researchgate.net In contrast, o-TSA, the structural isomer of the "toluenesulphonamide" part of this compound, was detected at considerably lower concentrations. researchgate.net The efficiency of WWTPs in removing these compounds can vary. While advanced treatment processes can reduce their concentrations, conventional treatments may not be as effective, leading to their discharge into receiving waters.
Presence in Surface, Ground, and Drinking Water
Following their potential release from WWTPs, these compounds can be found in various water bodies. The aforementioned Berlin study also detected p-TSA in surface water, with concentrations ranging from less than 0.02 to 1.15 µg/L. researchgate.net The presence of these compounds in surface waters indicates their persistence and mobility.
Groundwater, a critical source of drinking water, can also be impacted. The same study found p-TSA in groundwater beneath a former sewage farm at concentrations ranging from less than 0.02 to 41 µg/L, highlighting the potential for long-term contamination from wastewater sources. researchgate.net
The detection of these related sulfonamides extends to drinking water, albeit at lower concentrations. In the Berlin study, p-TSA was found in drinking water at levels between less than 0.02 and 0.27 µg/L. researchgate.net The presence of such compounds in drinking water, even at trace levels, underscores the importance of monitoring and understanding their fate and transport to ensure public health.
Environmental Transport and Partitioning Behavior
The movement and distribution of this compound in the environment are governed by its physical and chemical properties, which dictate how it partitions between water, soil, and air.
Adsorption and Desorption Characteristics
The tendency of a chemical to attach to or detach from soil and sediment particles is known as adsorption and desorption, respectively. This behavior is critical in determining a chemical's mobility and bioavailability in the environment. For organic compounds, the extent of adsorption is often related to their hydrophobicity and the organic carbon content of the soil or sediment.
Further research is needed to determine the specific soil and sediment adsorption coefficient (Kd) and the organic carbon-water (B12546825) partitioning coefficient (Koc) for this compound. This data is essential for accurately modeling its environmental transport and predicting its concentration in different environmental compartments.
Applications in Advanced Materials Science: Research and Development Aspects of N Butyl O Toluenesulphonamide
Functionality as a Plasticizer in Polymer Systems
N-Butyl-o-toluenesulphonamide belongs to the chemical class of sulfonamides, which are recognized for their utility as plasticizers in various polymer systems. As part of a mixture of isomers (ortho and para), these compounds are known to enhance the flexibility and flow properties of resins. penpet.com Specifically, N-alkylated toluenesulfonamides are employed as plasticizers for polyamide resins and in applications such as hot-melt adhesives, coatings, and printing inks. nuomengchemical.comschem.netschem.net
Impact on Polymer Flexibility and Toughness (Mechanistic Studies)
Influence on Heat and Chemical Resistance of Polymer Formulations
The influence of this compound on the heat and chemical resistance of polymer formulations is an area that requires further dedicated research, as specific data is not extensively documented. Generally, the addition of plasticizers can sometimes affect the thermal stability and chemical resistance of the polymer matrix. For instance, some sulfonamide plasticizers are known for their high thermal stability. google.com The chemical resistance of a polymer is a critical property that determines its ability to withstand exposure to various chemicals without significant degradation, such as cracking or swelling. specialchem.com Thermoset polymers, due to their highly crosslinked structure, generally exhibit excellent chemical resistance. specialchem.com However, the specific impact of incorporating this compound into different polymer systems on these resistance properties has not been detailed in available research literature.
Role as a Resin Additive
As a resin additive, this compound is part of the broader family of o/p-toluene sulfonamides which are utilized to modify the properties of various resins. These additives can act as reactive plasticizers, chemically combining with the polymer to provide a more durable effect. penpet.com They are also used in the formulation of thermosetting resins, such as those based on melamine (B1676169) and urea, to improve their flow characteristics. penpet.com
Processing Aid in Thermoplastic Production (e.g., PVC)
Detailed studies on the specific use of this compound as a processing aid in the production of thermoplastics like Polyvinyl Chloride (PVC) are not widely available. Processing aids are crucial additives in the plastics industry that improve the melt strength and fusion of the polymer, leading to enhanced product quality and more efficient manufacturing. olinepoxy.com While plasticizers are a common type of processing aid for PVC, specific performance data for this compound in this role has not been documented in the available literature.
Analysis and Characterization of this compound within Polymer Matrices
Specific analytical methods for the characterization and quantification of this compound within polymer matrices have not been extensively published. However, established analytical techniques can be adapted for this purpose. For the analysis of a related compound, n-butylbenzenesulfonamide (B124962) (NBBS), a quantitative assay using gas chromatography with accurate mass selected ion monitoring has been developed. nih.gov This method involves a one-step extraction followed by chromatographic separation and detection.
For the general analysis of polymers and their additives, a variety of techniques are employed. azom.com Fourier-transform infrared spectroscopy (FTIR) is a common method for identifying the chemical class of a polymer and its functional groups. For separating and identifying components in a polymer mixture, liquid chromatography (LC) is often used, sometimes coupled with mass spectrometry (MS) for more detailed analysis. nih.gov For instance, a highly sensitive high-performance liquid chromatography (HPLC) method has been developed for the determination of related sulfonamide impurities in pharmaceutical substances. researchgate.net Such methodologies could likely be adapted for the specific analysis of this compound in polymer samples.
Identification and Quantification of Additives in Polymers
The identification and quantification of additives within polymeric materials are crucial for quality control, regulatory compliance, and understanding material properties. podhikaiscientific.com this compound, used as a plasticizer, can be identified and its concentration determined through a multi-step analytical process. This process typically involves the extraction of the additive from the polymer matrix, followed by separation and analysis using various chromatographic and spectroscopic techniques. intertek.comchromatographyonline.com
The initial and one of the most critical steps is the separation of the additive from the bulk polymer. intertek.com Liquid-solid extraction is a common method, where a solvent that readily dissolves the additive but not the polymer is used. chromatographyonline.com Modern approaches such as Accelerated Solvent Extraction (ASE) have become widely used for the efficient extraction of plasticizers and other additives from polymers. thermofisher.com ASE utilizes elevated temperatures and pressures to enhance extraction efficiency and reduce solvent consumption. thermofisher.com The choice of solvent is critical and depends on the polarity of both the polymer and the additive. thermofisher.com
Once the extract is obtained, it may be concentrated to improve detection limits before chromatographic analysis. chromatographyonline.com Several advanced analytical techniques are employed for the definitive identification and quantification of this compound.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating components in a liquid mixture. podhikaiscientific.com When coupled with detectors like Ultraviolet (UV) or a mass spectrometer (MS), it can effectively separate this compound from other extracted components and provide quantitative data. chromatographyonline.com HPLC-MS is particularly useful for its high sensitivity and specificity. podhikaiscientific.com
Gas Chromatography (GC): For semi-volatile additives like this compound, GC is a highly effective method. intertek.com The sample extract is injected into the GC, where it is vaporized and separated based on boiling point and interaction with the stationary phase. Coupling GC with a Mass Spectrometer (GC-MS) allows for both identification based on the mass spectrum (a unique molecular fingerprint) and quantification. azom.com Pyrolysis-GC/MS is another variant that can be used for direct analysis without prior extraction. researchgate.net
Spectroscopic Methods:
Fourier Transform Infrared Spectroscopy (FTIR): FTIR is often used as a primary identification tool. azom.comvnjhm.vn It identifies functional groups within a molecule by measuring the absorption of infrared radiation. The resulting spectrum can be compared to libraries of known compounds to identify the plasticizer as a toluenesulfonamide derivative. azom.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure of the additive, confirming its identity by analyzing the magnetic properties of its atomic nuclei. intertek.com
The selection of the appropriate analytical method depends on factors such as the concentration of the additive, the nature of the polymer matrix, and the specific analytical question being addressed. tascon.eu For accurate quantification, calibration curves are created using certified standards of this compound.
Table 8.3.1-1: Summary of Analytical Techniques for Identification and Quantification of this compound in Polymers
| Technique | Purpose | Principle | Advantages |
|---|---|---|---|
| Extraction | |||
| Accelerated Solvent Extraction (ASE) | Isolate additive from polymer | Uses high temperature and pressure with solvents to dissolve and remove additives from the solid polymer matrix. thermofisher.com | Fast and efficient compared to traditional methods; uses less solvent. thermofisher.com |
| Separation & Quantification | |||
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and Quantification | Separates volatile/semi-volatile compounds based on boiling point; MS provides mass-to-charge ratio for identification. intertek.com | High sensitivity and specificity; provides structural information for confident identification. azom.com |
| High-Performance Liquid Chromatography (HPLC) | Separation and Quantification | Separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. podhikaiscientific.com | Suitable for non-volatile or thermally labile compounds; high sensitivity with appropriate detectors (e.g., MS, UV). podhikaiscientific.comintertek.com |
| Identification | |||
| Fourier Transform Infrared Spectroscopy (FTIR) | Functional Group Identification | Measures the absorption of infrared radiation by the sample, creating a spectrum that acts as a molecular "fingerprint". vnjhm.vn | Fast, non-destructive, and excellent for identifying chemical classes and functional groups. azom.com |
Investigation of Degradation Products of the Compound in Polymers
Polymers and their additives are susceptible to degradation when exposed to environmental stressors such as heat, UV radiation, and chemical agents during processing and end-use. nih.gov Investigating the degradation products of this compound within a polymer is essential for understanding long-term material stability and predicting performance changes. The degradation process involves the chemical transformation of the parent additive into smaller, different molecules.
The primary mechanism for the degradation of a sulfonamide like this compound in the presence of moisture, especially under acidic or alkaline conditions or at high temperatures, is hydrolysis. nih.gov The amide bond is susceptible to cleavage, which would break the molecule into its constituent amine and sulfonic acid components. Other degradation pathways, such as photo-oxidation, can also occur, leading to more complex products.
The analytical workflow for investigating these degradation products is similar to that for identifying the original additive but focuses on detecting new, smaller molecules in aged or stressed polymer samples.
Accelerated Aging: The polymer containing this compound is subjected to controlled aging conditions (e.g., thermal aging in an oven, UV exposure in a weathering chamber) to simulate long-term use and induce degradation.
Extraction: Solvents are used to extract the degradation products, along with any remaining parent additive, from the aged polymer matrix. chromatographyonline.com
Analysis: The extract is then analyzed, typically using highly sensitive chromatographic techniques like GC-MS or LC-MS. chromatographyonline.comresearchgate.net By comparing the chromatograms of aged and un-aged samples, analysts can identify new peaks corresponding to the degradation products. The mass spectrometry data is then used to elucidate the structures of these new compounds.
The identification of these degradation products provides critical insight into the chemical stability of the additive within the specific polymer system and its potential impact on the material's properties over time.
Table 8.3.2-1: Potential Degradation Products of this compound under Polymer Processing and Use Conditions
| Degradation Product | Potential Formula | Formation Pathway | Significance |
|---|---|---|---|
| o-Toluenesulfonamide (B73098) | C₇H₉NO₂S | Hydrolysis | Cleavage of the N-S bond, potentially catalyzed by moisture and heat. Indicates breakdown of the primary plasticizer. |
| n-Butanol | C₄H₁₀O | Hydrolysis | The other product from the cleavage of the N-S bond. Its presence as a volatile compound could affect material properties. |
| o-Toluenesulfonic acid | C₇H₈O₃S | Hydrolysis | Further hydrolysis of o-toluenesulfonamide. The presence of an acidic species can catalyze further polymer degradation. |
Correlation of Compound Presence with Material Performance
The primary function of this compound in a polymer is to act as a plasticizer. Its presence directly influences the material's mechanical and thermal properties. Correlating the concentration of the additive with material performance is a key aspect of formulation development and material science research. podhikaiscientific.com
The addition of a plasticizer like this compound increases the free volume between polymer chains, allowing them to move more easily past one another. This has several predictable effects on material performance:
Increased Flexibility and Reduced Brittleness: The most significant effect is an increase in the polymer's flexibility and a decrease in its modulus. The material becomes softer and less prone to fracture under stress.
Lowered Glass Transition Temperature (Tg): The glass transition temperature is the point at which a polymer transitions from a rigid, glassy state to a more rubbery, flexible state. Plasticizers lower the Tg, extending the temperature range in which the material remains flexible. This can be measured using techniques like Differential Scanning Calorimetry (DSC). vnjhm.vn
Impact on Tensile Properties: The presence of the plasticizer typically leads to a decrease in tensile strength and an increase in elongation at break. researchgate.net The material can stretch more before breaking but will fail at a lower applied force.
Changes in Hardness: The surface hardness of the polymer, often measured with a durometer, will decrease as the concentration of the plasticizer increases.
However, the concentration of this compound must be carefully optimized. While it imparts flexibility, excessive amounts can lead to negative consequences. These can include a significant reduction in tensile strength and hardness, making the material too soft for its intended application. researchgate.net Furthermore, high concentrations can lead to additive migration, where the plasticizer leaches out of the polymer over time, causing the material to become brittle and potentially contaminating the surrounding environment. nih.gov
Researchers establish the correlation between this compound concentration and material properties by preparing a series of polymer formulations with varying amounts of the additive. Each formulation is then subjected to a battery of physical tests (e.g., tensile testing, hardness measurement, dynamic mechanical analysis) to generate quantitative data that links concentration to performance.
Table 8.3.3-1: Illustrative Correlation between Plasticizer Concentration and Polymer Material Properties
| Property | Low Plasticizer Concentration | Optimal Plasticizer Concentration | High Plasticizer Concentration |
|---|---|---|---|
| Flexibility | Low | High | Very High |
| Hardness (Durometer) | High | Moderate | Low |
| Tensile Strength | High | Moderate | Low |
| Elongation at Break | Low | High | Very High |
| Glass Transition Temp. (Tg) | Slightly Reduced | Significantly Reduced | Very Low |
| Risk of Migration | Low | Low to Moderate | High |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| o-Toluenesulfonamide |
| n-Butanol |
| o-Toluenesulfonic acid |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Butyl-o-toluenesulphonamide, and how do reaction parameters influence yield and purity?
- Methodology : Use a comparative approach to test solvent systems (e.g., dichloromethane vs. THF), catalysts (e.g., triethylamine), and temperature gradients (25–80°C). Monitor reaction progress via TLC and characterize final products using H/C NMR and HPLC for purity validation .
- Data Analysis : Tabulate yields against variables (e.g., solvent polarity, reaction time) to identify statistically significant correlations. For example, higher polarity solvents may accelerate sulfonamide formation but risk byproduct generation.
Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?
- Methodology : Refer to safety protocols for structurally analogous sulfonamides (e.g., p-toluenesulfonyl chloride), emphasizing PPE (gloves, goggles), ventilation, and inert storage conditions (dry, argon atmosphere) .
- Contradictions : Note discrepancies in thermal stability data; conduct differential scanning calorimetry (DSC) to determine decomposition thresholds specific to this compound.
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?
- Methodology : Combine spectroscopic methods (FT-IR for sulfonamide group identification, H NMR for alkyl chain conformation) with chromatographic purity assessments (HPLC, >99% purity threshold) .
- Advanced Tip : Use X-ray crystallography to resolve ambiguities in stereochemistry, if crystalline derivatives can be synthesized.
Advanced Research Questions
Q. What mechanistic pathways explain this compound’s bioactivity in enzymatic inhibition studies?
- Methodology : Perform kinetic assays (e.g., fluorometric substrate turnover) to determine inhibition constants () against target enzymes (e.g., carbonic anhydrase). Pair with molecular docking simulations (AutoDock Vina) to map binding interactions at catalytic sites .
- Data Contradictions : Address variability in reported IC values by standardizing assay conditions (pH, co-solvents) and validating enzyme source purity.
Q. How does the N-butyl substituent influence the compound’s pharmacokinetic properties compared to other o-toluenesulphonamide derivatives?
- Methodology : Conduct comparative ADMET studies using in vitro models (e.g., Caco-2 cells for permeability, microsomal stability assays). Corrogate logP values (HPLC-derived) with bioavailability metrics .
- Advanced Analysis : Use QSAR models to predict how alkyl chain length modulates solubility and plasma protein binding.
Q. What strategies can resolve contradictions in reported cytotoxicity data for this compound across cell lines?
- Methodology : Standardize cytotoxicity assays (MTT, apoptosis markers) using identical cell passage numbers and culture media. Investigate off-target effects via transcriptomic profiling (RNA-seq) to identify pathways affected by sulfonamide metabolites .
- Contradiction Resolution : Meta-analyze literature data to isolate confounding variables (e.g., solvent used for compound dissolution, DMSO concentration).
Key Considerations for Researchers
- Scope Management : Narrow questions to specific mechanistic or synthetic challenges (e.g., "How does solvent polarity affect sulfonamide cyclization?") rather than broad inquiries .
- Source Validation : Prioritize peer-reviewed journals and authoritative databases (e.g., PubChem) over non-refereed platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
